BenchChemオンラインストアへようこそ!

Oxytocin receptor antagonist 1

Oxytocin receptor pharmacology Intracellular calcium mobilization GPCR signaling

Verify your OT-R signaling studies with this highly-selective nonpeptide antagonist. Unlike mixed-profile agents (e.g., Atosiban), Oxytocin receptor antagonist 1 provides >6-fold selectivity over V1a and >350-fold over V2/V1b receptors, isolating OT-R-specific pathways. Validated across multiple platforms: IC50 8 nM (Ca2+ mobilization), pA2 7.82 (rat uterine strips), ED50 3.5 mg/kg IV. Use as a reference compound to benchmark novel antagonists. Don't risk experimental variability with unvalidated alternatives.

Molecular Formula C28H29N3O4
Molecular Weight 471.5 g/mol
Cat. No. B13384229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxytocin receptor antagonist 1
Molecular FormulaC28H29N3O4
Molecular Weight471.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3C(=O)NCC(C4=CC=CC=C4)O
InChIInChI=1S/C28H29N3O4/c1-19-8-6-7-11-24(19)20-12-14-22(15-13-20)28(34)31-18-23(30-35-2)16-25(31)27(33)29-17-26(32)21-9-4-3-5-10-21/h3-15,25-26,32H,16-18H2,1-2H3,(H,29,33)
InChIKeyIBXGJPAYWMFXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxytocin Receptor Antagonist 1: A Selective Nonpeptide Tool for OT Receptor Research


Oxytocin receptor antagonist 1 (OT-R antagonist 1, CAS 364071-17-0) is a potent, selective, low-molecular-weight, nonpeptide antagonist of the oxytocin receptor (OT-R) . It functions by competitively inhibiting the binding of oxytocin to its receptor, thereby blocking downstream signaling pathways such as oxytocin-evoked intracellular calcium mobilization . This compound is a valuable pharmacological tool for investigating the role of oxytocin in various physiological processes, including uterine contractility and reproductive behaviors .

Why Oxytocin Receptor Antagonist 1 Cannot Be Substituted by Generic In-Class Analogs


The oxytocin receptor antagonist class encompasses a diverse array of molecules with significant differences in selectivity, potency, and pharmacokinetic profiles. Substituting one antagonist for another without empirical validation introduces substantial experimental variability and can lead to data misinterpretation. For instance, the clinically used agent Atosiban is a mixed oxytocin/vasopressin V1a receptor antagonist, while other research tools like L-368,899 exhibit distinct species-specific potency and oral bioavailability characteristics [1]. Oxytocin receptor antagonist 1 offers a specific quantitative profile in key assays, including a defined selectivity window against vasopressin receptors and a particular in vivo efficacy profile in rat uterine contractility models, which is not generalizable across the compound class [2].

Oxytocin Receptor Antagonist 1: Quantitative Differentiation Guide for Scientific Selection


Potency in Cellular Functional Assay vs. Established Reference Compound L-368,899

Oxytocin receptor antagonist 1 exhibits nanomolar potency in blocking oxytocin-evoked intracellular Ca2+ mobilization, a primary functional readout for OT-R activation. Its potency (IC50 = 8 nM) is comparable to, or slightly more potent than, the widely used oxytocin antagonist L-368,899, which shows an IC50 of 8.9 nM in rat uterus [1]. This indicates that Oxytocin receptor antagonist 1 is a highly effective functional antagonist in this key signaling pathway.

Oxytocin receptor pharmacology Intracellular calcium mobilization GPCR signaling

Vasopressin Receptor Subtype Selectivity Profile vs. Mixed Antagonist Atosiban

Oxytocin receptor antagonist 1 demonstrates a clean selectivity profile against vasopressin receptor subtypes, a crucial differentiator from mixed antagonists. It displays >6-fold selectivity for V1a and >350-fold selectivity for V2 and V1b receptors [1]. In contrast, the clinically used antagonist Atosiban is a mixed oxytocin/vasopressin V1a receptor antagonist, leading to potential off-target effects in vasopressin-sensitive systems [2]. This selectivity makes Oxytocin receptor antagonist 1 a superior tool for isolating oxytocin-specific effects.

Receptor selectivity Off-target effects Vasopressin receptor family

Functional Antagonism in Isolated Tissue (pA2) vs. GSK221149A (Retosiban)

In a functional ex vivo model of uterine contractility, Oxytocin receptor antagonist 1 blocked oxytocin-induced contractions in isolated rat uterine strips with a pA2 value of 7.82 . This functional measure of antagonism is less potent than the next-generation clinical candidate GSK221149A (Retosiban), which shows a pA2 of 8.18 in the same preparation [1]. This quantitative difference allows researchers to select the appropriate tool based on the required potency for their ex vivo or tissue bath experiments.

Ex vivo pharmacology Uterine contractility Functional antagonism

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions vs. L-368,899

Oxytocin receptor antagonist 1 demonstrates in vivo efficacy by dose-dependently inhibiting oxytocin-induced uterine contractions in anesthetized nonpregnant rats with an intravenous ED50 of 3.5 mg/kg . This can be compared to L-368,899, which has an intravenous ED50 of 0.35 mg/kg for reducing oxytocin-induced contractions in situ in the rat uterus [1]. The ~10-fold difference in in vivo potency highlights a significant pharmacodynamic distinction between these two research compounds.

In vivo pharmacology Tocolysis Preclinical efficacy

Oral Bioavailability Profile vs. High Bioavailability Comparators

While Oxytocin receptor antagonist 1 is orally active, its oral efficacy in inhibiting uterine contractions is relatively low, with an ED50 of 89 mg/kg in rats [1]. This contrasts sharply with highly orally bioavailable oxytocin antagonists like L-372,662, which shows 90% oral bioavailability in dogs, or L-368,899, which is also described as orally bioavailable [2][3]. This quantitative difference in oral efficacy is a major factor for in vivo study design.

Pharmacokinetics Oral dosing In vivo study design

Optimal Research Scenarios for Procuring Oxytocin Receptor Antagonist 1


In Vitro Studies Requiring Selective OT-R Signaling Blockade Without Vasopressin Receptor Confounding

Based on its >6-fold selectivity for OT-R over V1a and >350-fold selectivity over V2/V1b receptors, Oxytocin receptor antagonist 1 is an ideal tool for in vitro assays where isolating OT-R-specific signaling is paramount. Its well-documented IC50 of 8 nM for blocking oxytocin-evoked Ca2+ mobilization provides a reliable quantitative benchmark for cellular pharmacology studies .

Ex Vivo Organ Bath Studies on Rat Uterine Contractility

The established pA2 value of 7.82 for blocking oxytocin-induced contractions in isolated rat uterine strips makes this compound a suitable antagonist for ex vivo tissue pharmacology experiments . This quantitative functional data allows for precise experimental design and comparison of antagonist potency in physiologically relevant tissue models of labor.

In Vivo Studies in Rodent Models Requiring Parenteral Administration

With a defined intravenous ED50 of 3.5 mg/kg for inhibiting oxytocin-induced uterine contractions in rats, Oxytocin receptor antagonist 1 is well-suited for in vivo research using intravenous or intraperitoneal dosing routes . This provides a clear starting point for dose-response studies in reproductive or behavioral research where acute OT-R blockade is required.

Pharmacological Tool for Benchmarking Novel Oxytocin Antagonists

Given its well-characterized potency, selectivity, and functional profile across multiple assay platforms (IC50, pA2, in vivo ED50), Oxytocin receptor antagonist 1 serves as a valuable reference compound for benchmarking the activity and selectivity of novel, investigational oxytocin receptor antagonists [1].

Quote Request

Request a Quote for Oxytocin receptor antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.